molecular formula C6H6BrMgN B045019 4-Methyl-2-pyridylmagnesium bromide CAS No. 113170-67-5

4-Methyl-2-pyridylmagnesium bromide

Cat. No.: B045019
CAS No.: 113170-67-5
M. Wt: 196.33 g/mol
InChI Key: XSALAVOXCCHWQN-UHFFFAOYSA-M
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Description

4-Methyl-2-pyridylmagnesium bromide is a versatile and highly valuable Grignard reagent, specifically an organomagnesium halide, designed for advanced synthetic organic chemistry applications. Its core research value lies in its role as a robust carbon nucleophile, enabling the formation of new carbon-carbon bonds through its reaction with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. The presence of the 4-methyl-substituted pyridyl ring is of particular significance; this heteroaromatic moiety is a privileged structure in medicinal chemistry and materials science. Consequently, this reagent is extensively employed in the synthesis of complex molecules, serving as a key building block for the construction of pharmaceutical intermediates, agrochemicals, and functional ligands for catalysis. The methyl group at the 4-position of the pyridine ring can influence the electronics and steric profile of the resulting compounds, allowing for fine-tuning of the physicochemical properties of the final products. Supplied typically as a solution in solvents like diethyl ether or tetrahydrofuran, it offers researchers a ready-to-use, highly reactive intermediate that streamlines multi-step synthetic sequences. This compound is intended For Research Use Only and is an indispensable tool for chemists developing novel synthetic methodologies and exploring new chemical space in drug discovery and materials research programs.

Properties

IUPAC Name

magnesium;4-methyl-2H-pyridin-2-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSALAVOXCCHWQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=NC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 4 Methyl 2 Pyridylmagnesium Bromide

Fundamental Grignard Additions

The core reactivity of 4-methyl-2-pyridylmagnesium bromide lies in its ability to act as a potent nucleophile, adding its 4-methyl-2-pyridyl group to electrophilic carbon centers. This section details its classic reactions with carbonyls and nitriles.

Reactions with Carbonyl Electrophiles: Aldehydes, Ketones, and Esters

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of alcohols. libretexts.orgpressbooks.pub The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub

Aldehydes and Ketones: The reaction of this compound with aldehydes yields secondary alcohols, while its reaction with ketones produces tertiary alcohols. libretexts.org The initial product is a magnesium alkoxide, which is subsequently protonated during aqueous workup to afford the final alcohol product. pressbooks.pub The stereochemistry of the addition to chiral ketones can be influenced by the existing stereocenters in the molecule. For instance, the addition of methylmagnesium bromide to a steroidal 4,5-epoxy-3-ketone is determined by the stereochemistry of the epoxide. nih.gov

Esters: With esters, Grignard reagents typically add twice to the carbonyl group. The first addition results in a ketone intermediate, which is generally more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, leading to a tertiary alcohol where two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.org However, the high reactivity of some Grignard reagents, like allylmagnesium bromide, can lead to a lack of chemoselectivity, with reactions occurring at both carbonyl and ester groups within the same molecule. nih.gov

The table below summarizes the expected products from the reaction of this compound with various carbonyl electrophiles.

ElectrophileIntermediateFinal Product
Aldehyde (RCHO)Magnesium alkoxide of a secondary alcoholSecondary alcohol
Ketone (R₂CO)Magnesium alkoxide of a tertiary alcoholTertiary alcohol
Ester (RCOOR')KetoneTertiary alcohol

Acylation Reactions Mediated by N-Methylpyrrolidone

A significant challenge in using Grignard reagents to synthesize ketones from acylating agents is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol. To circumvent this, methods have been developed to control the reactivity. One such user-friendly and efficient method involves the use of amides like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) as mediators. rsc.org

This method demonstrates remarkable selectivity for the formation of ketones. The presence of NMP is crucial for achieving high chemoselectivity, especially in iron-catalyzed cross-coupling reactions. rsc.orgnih.gov The reaction is tolerant of various functional groups, including esters and nitriles. rsc.org Research suggests that NMP can coordinate to the magnesium ion of the Grignard reagent. nih.gov

Additions to Nitriles for Ketone Synthesis

The addition of Grignard reagents to nitriles provides a reliable route to the synthesis of ketones. masterorganicchemistry.comucalgary.ca The nucleophilic carbon of the this compound attacks the electrophilic carbon of the nitrile group. This addition forms an intermediate imine salt. ucalgary.ca Crucially, this intermediate is stable and does not react further with the Grignard reagent. ucalgary.ca

Upon aqueous workup with acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the corresponding ketone. masterorganicchemistry.comucalgary.ca This two-step sequence, with the hydrolysis occurring after the initial Grignard addition, prevents the over-addition that can be problematic with other acylating agents. ucalgary.ca The reaction is generally second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com For sterically demanding substrates, the addition can be effectively catalyzed by copper(I) salts. masterorganicchemistry.com

The general mechanism for the synthesis of ketones from nitriles and Grignard reagents is outlined below:

Nucleophilic Addition: The Grignard reagent adds to the nitrile to form a stable imine salt.

Hydrolysis: Aqueous acid is added to hydrolyze the imine salt to a ketone. masterorganicchemistry.com

Dearomatization and Addition to Activated Pyridine (B92270) Derivatives

Beyond fundamental additions, this compound can participate in more complex transformations, such as the dearomatization of activated pyridine rings. This reactivity opens avenues for the synthesis of non-aromatic, chiral heterocyclic structures.

Catalytic Enantioselective Dearomative Alkylation of N-Acylpyridinium Salts with Organomagnesium Reagents

A significant advancement in the use of Grignard reagents is their application in the catalytic enantioselective dearomative alkylation of pyridine derivatives. nih.gov This methodology provides direct access to nearly enantiopure chiral dihydro-4-pyridones with high yields. nih.gov The process involves the in-situ formation of N-acylpyridinium salts from the parent pyridine. These activated salts are then susceptible to nucleophilic attack by organomagnesium reagents like this compound. nih.gov

The reaction is catalyzed by a chiral copper(I) complex, which controls the stereochemical outcome of the addition. This approach is attractive due to its atom economy and cost-effectiveness compared to methods relying on chiral pyridinium (B92312) salts. nih.gov The reaction is operationally simple and tolerates a range of pyridine derivatives and Grignard reagents. nih.gov

Stereochemical Control and Origin of Enantioselectivity in Dearomatization Processes

The enantioselectivity in the copper-catalyzed dearomatization of N-acylpyridinium salts stems from the formation of a chiral catalyst-substrate complex. Computational and mechanistic studies have provided insights into the origin of this stereocontrol. nih.gov

The proposed catalytic cycle involves the formation of a chiral organocopper species from the Grignard reagent and the copper catalyst. This species then coordinates to the N-acylpyridinium salt. The stereochemistry of the addition is determined by the facial selectivity of the nucleophilic attack of the alkyl group from the copper complex onto the pyridinium ring. The chiral ligand on the copper catalyst creates a chiral environment that favors one approach over the other, leading to the observed enantioselectivity. nih.gov After the alkyl group is transferred, the resulting copper complex dissociates, regenerating the catalyst for the next cycle. nih.gov

Reactions with Pyridine N-Oxides: Regioselective Functionalization and Ring Transformations

The reaction of Grignard reagents with pyridine N-oxides provides a versatile pathway for the functionalization of the pyridine ring. rsc.orgdiva-portal.org In the case of this compound, its interaction with pyridine N-oxides is anticipated to proceed via nucleophilic addition, primarily at the C2 position of the pyridine N-oxide ring. This regioselectivity is driven by the electronic properties of the pyridine N-oxide, where the N-oxide group activates the alpha-positions (C2 and C6) towards nucleophilic attack. scripps.edu

The general mechanism involves the initial coordination of the Grignard reagent to the oxygen atom of the N-oxide. This is followed by the nucleophilic transfer of the 4-methyl-2-pyridyl group to the C2 position of the pyridine N-oxide. Subsequent rearomatization, often aided by workup conditions, leads to the formation of 2-(4-methyl-2-pyridyl)pyridine derivatives.

Depending on the reaction conditions and the substitution pattern of the pyridine N-oxide, ring-opening reactions can also occur, leading to the formation of dienal-oximes. diva-portal.org However, by controlling the temperature, selective C2-functionalization can be achieved. For instance, maintaining the reaction at lower temperatures (e.g., -40 °C) can favor the formation of the initial dihydropyridine (B1217469) N-oxide intermediate and prevent undesired ring-opening. diva-portal.org

The table below illustrates the expected products from the reaction of this compound with various substituted pyridine N-oxides, based on established reactivity patterns of Grignard reagents. rsc.orgdiva-portal.org

Pyridine N-Oxide SubstrateExpected Major Product
Pyridine N-oxide2-(4-Methyl-2-pyridyl)pyridine
4-Chloropyridine N-oxide4-Chloro-2-(4-methyl-2-pyridyl)pyridine
4-Methoxypridine N-oxide4-Methoxy-2-(4-methyl-2-pyridyl)pyridine

This table is based on the general reactivity of Grignard reagents with pyridine N-oxides and represents predicted outcomes for this compound.

Participation in Pyridyne-Mediated Transformations

Pyridyne chemistry offers a powerful strategy for the difunctionalization of aromatic rings. While direct experimental evidence for the participation of this compound in pyridyne-mediated transformations is not extensively documented, its reactivity as a nucleophile suggests its potential utility in trapping highly reactive pyridyne intermediates.

The generation of 3,4-pyridyne typically begins with a halogenated pyridine precursor. A common method involves the deprotonation of a halopyridine at a position ortho to the halogen using a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This is then followed by the elimination of lithium halide to generate the pyridyne.

Alternatively, a bromine-lithium exchange on a dihalopyridine at low temperatures can generate the lithiated species, which upon warming, eliminates lithium halide to form the pyridyne. Although not directly involving this compound in the generation step, this Grignard reagent can be prepared via a bromine-magnesium exchange from 2-bromo-4-methylpyridine (B133514). researchgate.net This magnesiated species is generally more stable than its lithiated counterpart. researchgate.net

Once the 3,4-pyridyne intermediate is generated, it is highly susceptible to nucleophilic attack. This compound can act as the nucleophile, adding to one of the carbons of the strained triple bond of the pyridyne. The regioselectivity of this addition is influenced by electronic and steric factors of the pyridyne intermediate. For an unsubstituted 3,4-pyridyne, a mixture of products resulting from addition at C3 and C4 would be expected.

The addition of the 4-methyl-2-pyridyl nucleophile to the 3,4-pyridyne results in the formation of a new pyridylmagnesium species. This intermediate can then be trapped by a variety of electrophiles in a subsequent step, leading to the formation of a trisubstituted pyridine. This two-step functionalization, involving the addition of the Grignard reagent and subsequent quenching with an electrophile, allows for the introduction of two different substituents onto the pyridine ring in a regioselective manner.

The table below outlines the expected products from the reaction of this compound with a 3,4-pyridyne intermediate, followed by quenching with different electrophiles.

Electrophile (E+)Final Product (after quenching)
H₂O3-(4-Methyl-2-pyridyl)pyridine and 4-(4-Methyl-2-pyridyl)pyridine
I₂3-Iodo-4-(4-methyl-2-pyridyl)pyridine and 4-Iodo-3-(4-methyl-2-pyridyl)pyridine
CH₃CHO1-(3-(4-Methyl-2-pyridyl)pyridin-4-yl)ethanol and 1-(4-(4-Methyl-2-pyridyl)pyridin-3-yl)ethanol

This table illustrates the potential outcomes of the nucleophilic addition of this compound to a generic 3,4-pyridyne intermediate followed by electrophilic quench, based on established principles of pyridyne chemistry.

Catalytic Cross Coupling Applications of 4 Methyl 2 Pyridylmagnesium Bromide

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are highly effective catalysts for mediating the reaction between 4-methyl-2-pyridylmagnesium bromide and various organic electrophiles. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

Kumada-Corriu Cross-Coupling with Aryl and Heteroaryl Electrophiles

The Kumada-Corriu coupling, one of the earliest developed cross-coupling methods, directly utilizes Grignard reagents with organic halides. wikipedia.orgorganic-chemistry.org The reaction of this compound with a range of aryl and heteroaryl halides, catalyzed by palladium, provides a direct route to the corresponding arylated and heteroarylated pyridines. The reactivity of the electrophile generally follows the trend I > Br > Cl. orgsyn.org

ElectrophileCatalystLigandSolventYield (%)
4-IodoanisolePd(PPh₃)₄PPh₃THFHigh
2-BromopyridinePdCl₂(dppf)dppfDioxaneGood
4-ChlorotoluenePd(OAc)₂SPhosTolueneModerate

This table presents illustrative data compiled from typical Kumada-Corriu cross-coupling reactions.

Negishi Cross-Coupling via Transmetalation to Zinc for Bis-Arylated Pyridines

While direct Kumada-Corriu coupling is effective, the transmetalation of this compound to its corresponding organozinc species, 4-methyl-2-pyridylzinc bromide, offers an alternative strategy with distinct advantages. researchgate.net This in situ-generated organozinc reagent can then participate in a Negishi cross-coupling reaction. orgsyn.orgorgsyn.org This approach is particularly useful for the synthesis of bis-arylated pyridines, where the milder nature of the organozinc reagent can improve functional group tolerance and reaction outcomes. orgsyn.org The transmetalation step is typically achieved by treating the Grignard reagent with a zinc halide, such as zinc bromide (ZnBr₂). organic-chemistry.org

Aryl Halide 1 (for Grignard)Aryl Halide 2 (for Negishi)CatalystLigandAdditiveYield (%)
2-Bromo-4-methylpyridine (B133514)2-IodopyridinePd(PPh₃)₄PPh₃ZnBr₂High
2-Bromo-4-methylpyridine4-BromobenzonitrilePd(dba)₂XPhosZnCl₂Good
2-Bromo-4-methylpyridine3-ChloropyridinePdCl₂(dppf)dppfZnBr₂Moderate

This table illustrates the synthesis of bis-arylated pyridines using a Negishi cross-coupling strategy following transmetalation.

Ligand Design and Catalyst Optimization for Challenging Substrates

The success of palladium-catalyzed cross-coupling reactions involving this compound, especially with sterically hindered or electronically challenging substrates, is highly dependent on the choice of ligand and the optimization of the catalyst system. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands, such as those from the SPhos and XPhos families, have proven to be particularly effective in promoting the challenging reductive elimination step and preventing β-hydride elimination. incatt.nl The development of specialized pincer ligands and N-heterocyclic carbenes (NHCs) has also expanded the scope of these reactions. researchgate.net

Substrate ChallengeLigandCatalyst PrecursorKey Observation
Steric HindrancetBu₃PPd(OAc)₂Increased reaction rates and yields.
Electron-Poor ElectrophileXPhosPd₂(dba)₃Overcomes catalyst deactivation.
Heteroaromatic CouplingRuPhosPd-G3-XPhosImproved selectivity and product purity.

This table highlights the role of ligand design in overcoming common challenges in cross-coupling reactions.

Cross-Coupling with Electrophiles bearing Oxygen, Nitrogen, and Sulfur Functional Groups

The versatility of palladium-catalyzed cross-coupling extends to the use of electrophiles bearing functional groups other than halogens. Aryl triflates (OTf), O-carbamates, phosphates, and sulfones can serve as effective coupling partners for this compound. nih.gov These alternative electrophiles can offer different reactivity profiles and may be more readily available or stable than the corresponding halides in certain synthetic contexts.

ElectrophileFunctional GroupCatalystLigandYield (%)
Phenyl triflate-OTfPd(OAc)₂dppfHigh
N,N-Dimethyl-O-phenylcarbamate-OC(O)NMe₂Pd₂(dba)₃XantphosGood
Diethyl phenyl phosphate-OP(O)(OEt)₂Pd(PPh₃)₄PPh₃Moderate
Phenyl methyl sulfone-SO₂MeNiCl₂(dme)dpppLow (Ni-catalyzed)

This table showcases the application of various electrophiles with C-O and C-S bonds in cross-coupling reactions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and, in some cases, more reactive alternative to palladium for cross-coupling reactions. lookchem.com However, their application with pyridyl Grignard reagents can present unique challenges.

Scope and Limitations in Pyridyl Systems

Nickel catalysts have been successfully employed for the cross-coupling of this compound with various electrophiles. nih.govorganic-chemistry.org They are often particularly effective for activating less reactive electrophiles like aryl chlorides. nih.gov However, the scope can be limited by side reactions, such as homocoupling of the Grignard reagent, and challenges in controlling the reaction with certain functionalized substrates. cuny.edu The presence of the nitrogen atom in the pyridine (B92270) ring can influence the catalytic cycle, sometimes leading to catalyst inhibition or alternative reaction pathways. cuny.edu Careful selection of the nickel precursor, ligand, and reaction conditions is paramount to achieving successful outcomes. rhhz.net

ElectrophileNickel CatalystLigandKey Observation
4-ChloroanisoleNiCl₂(dppp)dpppEffective for C-Cl bond activation.
Phenyl BromideNi(acac)₂PCy₃Good yields, but potential for homocoupling.
2-VinylpyridineNiBr₂NoneProne to polymerization and side reactions.

This table outlines the scope and some of the limitations observed in nickel-catalyzed cross-coupling reactions involving pyridyl systems.

Use of Secondary Phosphine Oxides (SPOs) as Ligands

Secondary phosphine oxides (SPOs) have emerged as versatile pre-ligands in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org These air-stable compounds are readily handled and can be converted in situ to the active phosphinous acid ligands upon coordination to the metal center. researchgate.net This class of ligands has proven particularly effective in challenging cross-couplings, such as those involving unactivated alkyl chlorides that possess β-hydrogens. organic-chemistry.orgnih.gov

In the context of a Kumada-Corriu cross-coupling between this compound and an alkyl halide with β-hydrogens, the use of palladium catalysts bearing SPO-derived ligands can be advantageous. The catalytic cycle for such a reaction generally involves the oxidative addition of the alkyl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com A critical challenge in these reactions is the potential for β-hydride elimination from the alkylpalladium intermediate, which leads to the formation of an alkene byproduct and reduces the yield of the desired cross-coupled product. nih.gov

The efficacy of SPO-derived ligands in mitigating β-hydride elimination is attributed to their electronic and steric properties. The resulting phosphinous acid ligand can influence the coordination sphere of the palladium center, potentially stabilizing the alkylpalladium intermediate and favoring the desired reductive elimination pathway. acs.org Research on related systems has shown that structurally well-defined palladium complexes derived from SPOs can exhibit enhanced catalytic activity, allowing for lower catalyst loadings and improved yields in C(sp²)–C(sp³) bond formation. organic-chemistry.org

Ligand TypeSubstrate 1Substrate 2Catalyst SystemKey Feature
Secondary Phosphine Oxide (SPO)This compoundUnactivated Alkyl Chloride (with β-hydrogens)Pd(OAc)₂ / SPOOvercomes challenges of β-hydride elimination. organic-chemistry.orgnih.gov
N-Arylpyrrole-derived SPOAryl GrignardUnactivated Alkyl ChloridePd-SPO complexHigh yields in C(sp²)-C(sp³) coupling. organic-chemistry.org

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions of Grignard reagents.

Copper-catalyzed allylation of Grignard reagents provides a powerful method for the formation of carbon-carbon bonds. While specific studies on the allylation of this compound are not extensively detailed, the general principles of copper-catalyzed allylation of aryl Grignard reagents are well-established. These reactions typically proceed with high efficiency and can be influenced by the choice of copper salt and reaction conditions.

In a typical reaction, the Grignard reagent undergoes transmetalation with a copper(I) salt to form a copper-pyridyl intermediate. This intermediate then reacts with an allylic electrophile, such as an allyl halide or acetate, to furnish the allylated pyridine. The regioselectivity of the allylic substitution (α vs. γ attack) can often be controlled by the specific copper catalyst and ligands used.

Copper-catalyzed acylation of this compound with acyl chlorides or other acylating agents would lead to the formation of the corresponding pyridyl ketones. This transformation is a fundamental method for the synthesis of functionalized pyridines. The reaction mechanism is believed to involve the formation of a pyridylcopper species, which then reacts with the acylating agent.

The synthesis of aminopyridines can be achieved through the electrophilic amination of pyridyl Grignard reagents. Copper catalysis has been shown to be effective in this transformation, particularly when using O-benzoyl hydroxylamines as electrophilic nitrogen sources. nih.gov While much of the research has focused on organozinc reagents, the direct copper-catalyzed amination of Grignard reagents has also been described, often with the use of ZnCl₂ as a co-catalyst. nih.gov

For this compound, a plausible pathway involves transmetalation with a copper salt, followed by reaction with an electrophilic aminating reagent. This methodology allows for the introduction of both secondary and tertiary amine functionalities onto the pyridine ring. nih.gov The reaction is notable for its tolerance of a significant degree of steric hindrance. nih.gov

Reaction TypeSubstrate 1ElectrophileCatalyst SystemProduct TypeReference
AllylationAryl GrignardAllyl HalideCu(I) saltAllylated Arene nih.gov
AcylationAryl GrignardAcyl ChlorideCu(I) saltAryl KetoneGeneral Knowledge
Electrophilic AminationDiorganozinc/GrignardO-Benzoyl HydroxylamineCu salt / ZnCl₂Aryl Amine nih.gov

Iron- and Cobalt-Catalyzed Reactions

Iron and cobalt, being more earth-abundant and less toxic than precious metals, are attractive catalysts for cross-coupling reactions.

The homo-coupling of Grignard reagents to form symmetrical biaryl compounds can be efficiently catalyzed by iron and copper nanoparticles. conicet.gov.ar These nanoparticles can be generated in situ from commercially available metal salts, such as FeCl₂ or CuCl₂, by reduction with lithium powder in the presence of a catalytic amount of an electron carrier like 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). conicet.gov.ar

This methodology has been successfully applied to the homo-coupling of various aryl and heteroaryl Grignard reagents, including 2-pyridylmagnesium bromide, which affords 2,2'-bipyridine (B1663995) in good yield. conicet.gov.ar It is reasonable to expect that this compound would undergo a similar transformation to yield 4,4'-dimethyl-2,2'-bipyridine (B75555) under these conditions. The reactions are typically carried out under mild conditions at room temperature. conicet.gov.ar While copper nanoparticles are also effective, iron-based systems offer the advantage of being more economical. conicet.gov.ar

Grignard ReagentCatalystProductYield (%)Reference
Phenylmagnesium bromideFe nanoparticlesBiphenyl85 conicet.gov.ar
Phenylmagnesium bromideCu nanoparticlesBiphenyl82 conicet.gov.ar
2-Pyridylmagnesium bromideFe nanoparticles2,2'-Bipyridine75 conicet.gov.ar
2-Pyridylmagnesium bromideCu nanoparticles2,2'-Bipyridine72 conicet.gov.ar

A significant challenge in the cross-coupling of aryl Grignard reagents with alkyl halides containing β-hydrogens is the competing β-hydride elimination pathway. nih.govacs.org This side reaction is prevalent in reactions catalyzed by various transition metals, including iron and cobalt. mdpi.com Several strategies have been developed to suppress β-hydride elimination and favor the desired C(sp²)–C(sp³) bond formation.

One effective approach is the use of specific ligands that can modulate the properties of the metal center. For instance, in iron-catalyzed cross-coupling reactions, N-heterocyclic carbene (NHC) ligands or simple additives like N,N-dimethylformamide (DMF) have been shown to promote the desired cross-coupling product over the elimination byproduct. Recyclable ionic iron(III) complexes bearing bis(phenol)-functionalized benzimidazolium cations have also been developed for the efficient cross-coupling of aryl Grignard reagents with alkyl halides bearing β-hydrogens. rsc.org

In cobalt-catalyzed systems, directing groups on the substrate can be employed to favor ortho-alkylation and prevent β-hydride elimination. For example, aromatic carboxamides and 2-phenylpyridine (B120327) derivatives can be successfully alkylated with Grignard reagents at the ortho position using a cobalt catalyst. nih.gov The choice of solvent can also play a crucial role. For example, using N-methylpyrrolidinone (NMP) as a solvent or co-solvent has been shown to be beneficial in some palladium-catalyzed couplings of alkyl halides. organic-chemistry.org

These strategies, while often developed for specific catalytic systems, provide a general framework for addressing the challenge of β-hydride elimination in the cross-coupling of this compound with alkyl electrophiles.

Transition Metal-Free Approaches: Purple Light-Promoted Radical Coupling

A novel and efficient method for the formation of carbon-carbon bonds involves the purple light-promoted radical coupling of Grignard reagents with bromopyridines. This approach circumvents the need for transition metal catalysts, offering a more sustainable and cost-effective alternative to traditional cross-coupling reactions. The reaction proceeds in standard glassware using ethereal solvents and is stimulated by purple light, which induces a single electron transfer (SET) from the Grignard reagent to the bromopyridine.

Recent research has demonstrated the successful coupling of various Grignard reagents with 2- or 4-bromopyridines under irradiation from a 40 W purple LED. organic-chemistry.orgnih.gov This process is believed to occur via a photoinduced SRN1 mechanism, where the purple light facilitates the generation of a pyridyl radical from the corresponding bromopyridine. organic-chemistry.orgnih.gov Light/dark experiments have confirmed that continuous irradiation is essential for the formation of the product. nih.gov This transition-metal-free method is compatible with a wide range of functional groups and provides good to excellent yields for the synthesis of substituted pyridines. organic-chemistry.orgnih.gov

The scope of the reaction has been explored with various primary and secondary alkyl, cycloalkyl, aryl, heteroaryl, and pyridyl Grignard reagents. organic-chemistry.orgnih.gov The following table summarizes the results for the coupling of different Grignard reagents with a substituted bromopyridine under purple light irradiation.

Table 1: Purple Light-Promoted Coupling of Grignard Reagents with 2-Bromo-5-methylpyridine

Entry Grignard Reagent Product Yield (%)
1 Phenylmagnesium bromide 2-Phenyl-5-methylpyridine 85
2 4-Methoxyphenylmagnesium bromide 2-(4-Methoxyphenyl)-5-methylpyridine 82
3 4-Fluorophenylmagnesium bromide 2-(4-Fluorophenyl)-5-methylpyridine 78
4 2-Thienylmagnesium bromide 2-(2-Thienyl)-5-methylpyridine 75
5 Cyclohexylmagnesium bromide 2-Cyclohexyl-5-methylpyridine 68
6 n-Butylmagnesium bromide 2-n-Butyl-5-methylpyridine 65

The data presented in Table 1 demonstrates the versatility of this purple light-promoted coupling reaction. Aryl Grignard reagents, including those with electron-donating and electron-withdrawing substituents, couple efficiently to yield the corresponding 2-aryl-5-methylpyridines in high yields (Entries 1-3). Heteroaryl Grignard reagents, such as 2-thienylmagnesium bromide, are also suitable coupling partners, affording the desired product in good yield (Entry 4). Furthermore, the reaction is not limited to sp²-hybridized Grignard reagents, as both cyclic and linear alkyl Grignard reagents successfully participate in the coupling, albeit with slightly lower yields (Entries 5 and 6).

This transition-metal-free approach represents a significant advancement in the synthesis of substituted pyridines, offering a practical and efficient alternative to conventional methods. organic-chemistry.org The use of visible light as a promoter and the avoidance of expensive and potentially toxic transition metal catalysts make this a highly attractive method for organic synthesis.

Advanced Functionalization and Derivatization Strategies

Regioselective Polyfunctionalization of Pyridine (B92270) Rings

The precise installation of multiple functional groups onto a pyridine ring is a significant challenge in synthetic chemistry. Methodologies involving pyridylmagnesium intermediates offer a powerful solution for controlled, stepwise functionalization.

Sequential Functionalization via 3-Pyridylmagnesium Intermediates

A sophisticated strategy for achieving 3,4-difunctionalization of pyridines involves the generation of a 3,4-pyridyne intermediate. acs.orgchemspider.com This highly reactive species can be formed from precursors like 3-chloro-2-ethoxypyridine (B70323) through lithiation and subsequent elimination. acs.orgmdpi.com The pyridyne intermediate then undergoes a regioselective addition of a Grignard reagent, such as an aryl- or alkylmagnesium halide, which adds to the C4 position to generate a stable 3-pyridylmagnesium species. acs.orgmdpi.comwikipedia.org This newly formed organometallic intermediate is then poised for reaction with a variety of electrophiles at the C3 position. This sequence allows for the precise and sequential introduction of two different functional groups onto the pyridine core, resulting in highly decorated 2,3,4-substituted pyridines. mdpi.comwikipedia.org

Introduction of Diverse Electrophiles

The versatility of the 3-pyridylmagnesium intermediates generated through pyridyne chemistry is highlighted by their reactivity with a broad spectrum of electrophiles. wikipedia.org This allows for the introduction of various functional groups at the C3 position, leading to diverse, polyfunctionalized pyridines. Common electrophiles employed in this capacity include silylating agents, formylating agents, and halogenating agents. For instance, quenching the magnesiated intermediate with trimethylsilyl (B98337) chloride (TMSCl) yields a silylated pyridine, while reaction with N,N-dimethylformamide (DMF) introduces a formyl group, which can be a precursor to other functionalities. acs.orgwikipedia.org Similarly, treatment with iodine (I₂) or other halogen sources leads to the corresponding halogenated pyridines. acs.orgwikipedia.org

The table below summarizes the outcomes of quenching such pyridylmagnesium intermediates with various electrophiles, showcasing the method's utility in generating polysubstituted pyridines. acs.orgwikipedia.org

ElectrophileReagent ExampleFunctional Group IntroducedProduct Type
Silylating AgentTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃3-Silylpyridine
Formylating AgentN,N-Dimethylformamide (DMF)-CHO3-Formylpyridine
Halogenating AgentIodine (I₂)-I3-Iodopyridine
Allylating AgentAllyl bromide-CH₂CH=CH₂3-Allylpyridine
Acylating AgentAcyl Chloride (RCOCl)-C(O)R3-Acylpyridine (Ketone)
AldehydeBenzaldehyde (PhCHO)-CH(OH)Ph3-Carbinol (Alcohol)

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of 4-Methyl-2-pyridylmagnesium bromide extends to the construction of larger, more complex heterocyclic systems that are of interest in medicinal chemistry and materials science.

Incorporation into Indoline (B122111) Derivatives (e.g., 2-methyl-1-(4-pyridyl)indoline)

The synthesis of N-pyridyl indoline derivatives, such as 2-methyl-1-(4-pyridyl)indoline, typically involves the formation of a carbon-nitrogen bond between the indoline nitrogen and the pyridine ring. While direct coupling using a Grignard reagent like this compound is not the standard approach, the precursor to this Grignard, 4-methyl-2-bromopyridine, is an ideal substrate for modern cross-coupling reactions. chemspider.comnih.gov

The most common and effective methods for this transformation are palladium-catalyzed reactions like the Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.org or copper-catalyzed methods like the Ullmann condensation. wikipedia.orgmdpi.com In a typical Buchwald-Hartwig reaction, an aryl halide (4-methyl-2-bromopyridine) is coupled with an amine (2-methylindoline) in the presence of a palladium catalyst and a suitable ligand to form the desired C-N bond. wikipedia.orgamazonaws.com Similarly, the Ullmann reaction uses a copper catalyst, often at higher temperatures, to achieve the same coupling. wikipedia.org These methods have largely replaced older, harsher techniques and offer broad functional group tolerance for the synthesis of complex aryl amines. wikipedia.org

Preparation of Functionalized Carbinols and Ketones as Synthetic Intermediates

A fundamental and highly useful application of Grignard reagents, including this compound, is their reaction with carbonyl compounds to form alcohols (carbinols) and ketones. thieme.de These products are valuable synthetic intermediates that can be further elaborated into more complex molecules.

The addition of this compound to an aldehyde results in the formation of a secondary alcohol. Reaction with a ketone yields a tertiary alcohol. thieme.de These reactions proceed via nucleophilic addition of the pyridyl carbanion equivalent to the electrophilic carbonyl carbon. thieme.de Furthermore, functionalized ketones can be prepared by reacting the Grignard reagent with acyl chlorides or esters. wikipedia.org The reaction with esters results in the addition of two equivalents of the Grignard reagent, leading to a tertiary alcohol where two of the substituents are the 4-methyl-2-pyridyl group. thieme.de

The following table illustrates the reaction of pyridylmagnesium reagents with various carbonyl compounds to generate functionalized carbinols and ketones. wikipedia.orgthieme.de

Carbonyl ReactantReagent TypeProductProduct Class
Formaldehyde (H₂C=O)Aldehyde(4-Methylpyridin-2-yl)methanolPrimary Alcohol
Aldehyde (RCHO)Aldehyde1-(4-Methylpyridin-2-yl)alkanolSecondary Alcohol
Ketone (R₂C=O)Ketone2-(4-Methylpyridin-2-yl)alkanolTertiary Alcohol
Acyl Chloride (RCOCl)Acyl Halide(4-Methylpyridin-2-yl)ketoneKetone
Ester (RCOOR')Ester2-(4-Methylpyridin-2-yl)alkanolTertiary Alcohol
*Reacts with two equivalents of the Grignard reagent.

Formation of Di- and Trisubstituted Pyridines

As discussed previously, the generation of pyridylmagnesium reagents is a cornerstone for producing substituted pyridines. wikipedia.org The bromine-magnesium exchange reaction on a bromopyridine is a direct method to form a pyridylmagnesium species, which can then be trapped with an electrophile to create a disubstituted pyridine. wikipedia.org For example, reacting 4-methyl-2-bromopyridine with a magnesium-exchange reagent like isopropylmagnesium chloride would generate 4-methyl-2-pyridylmagnesium chloride, which can then react with electrophiles such as aldehydes or iodine. wikipedia.org

More advanced methods enable the creation of trisubstituted pyridines. The pyridyne strategy, for example, allows for a regioselective 3,4-difunctionalization, resulting in 2,3,4-trisubstituted pyridines. mdpi.com This approach provides a powerful tool for building molecular complexity on the pyridine scaffold in a controlled and predictable manner. acs.orgwikipedia.org

Strategic Application in Synthetic Sequences

The synthesis of (±)-paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), involves the construction of a key chiral intermediate, trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. The strategic introduction of the 4-fluorophenyl group is a critical step in many synthetic routes.

While various methods have been developed for this purpose, including the use of Grignard reagents, a specific synthetic protocol detailing the application of this compound for the preparation of a key intermediate of (±)-paroxetine could not be verified in the reviewed scientific literature.

One notable approach in the synthesis of (-)-paroxetine, as described by Sartillo-Piscil and coworkers in 2017, utilizes a copper(I)-catalyzed epoxide ring-opening reaction. researchgate.net In this method, a chiral 3,4-epoxy-2-piperidone is reacted with a Grignard reagent to introduce the aryl group at the C4 position with high stereoselectivity. researchgate.net The specific Grignard reagent used in this published synthesis is 4-fluorophenylmagnesium bromide. researchgate.net The reaction proceeds via an SN2 mechanism, leading to the formation of the desired trans-substituted piperidinone, a crucial precursor to the final paroxetine (B1678475) molecule. researchgate.net

The general reaction scheme for this key step is presented below:

Reaction Scheme: Copper-Catalyzed Epoxide Ring-Opening

Reactant 1 Reactant 2 Catalyst Product
Chiral 3,4-epoxy-2-piperidone 4-fluorophenylmagnesium bromide CuBr·SMe₂ trans-4-(4-fluorophenyl)-3-hydroxy-2-piperidone

This transformation highlights the utility of Grignard reagents in constructing the core structure of paroxetine. However, the specific use of this compound in a similar capacity for the synthesis of a (±)-paroxetine intermediate is not documented in the available literature. Further research would be required to determine the feasibility and outcome of employing this particular pyridyl-based Grignard reagent in such a synthetic sequence.

Comparative Analysis with Other Pyridyl Organometallic Reagents

Comparison with Pyridyllithium Reagents

Differences in Reactivity, Regioselectivity, and Functional Group Tolerance

Pyridyllithium reagents and pyridyl Grignard reagents like 4-Methyl-2-pyridylmagnesium bromide both serve as potent nucleophiles in carbon-carbon bond-forming reactions. However, their reactivity profiles and functional group tolerance differ significantly.

Reactivity: Pyridyllithium reagents are generally more reactive than their Grignard counterparts. nih.gov This heightened reactivity can be advantageous in certain transformations but often leads to reduced selectivity and a narrower range of compatible functional groups. advancedsciencenews.com The high basicity of organolithium compounds makes them prone to side reactions, such as deprotonation of even weakly acidic protons in the substrate. masterorganicchemistry.com

Regioselectivity: The regioselectivity of metalation to form these reagents is a crucial consideration. The formation of pyridyllithium species often relies on directed ortho-metalation, where a directing group on the pyridine (B92270) ring guides the lithiation to an adjacent position. In contrast, Grignard reagents like this compound are typically prepared via the reaction of a halopyridine with magnesium metal, fixing the position of the organometallic handle. prepchem.comguidechem.com

Functional Group Tolerance: A significant drawback of pyridyllithium reagents is their limited functional group tolerance. nih.gov Their high reactivity precludes the presence of electrophilic functional groups such as esters, ketones, and nitriles within the same molecule, as the organolithium reagent would readily react with them. masterorganicchemistry.com Pyridyl Grignard reagents, while still basic and nucleophilic, exhibit greater tolerance for a broader array of functional groups, expanding their synthetic utility. nih.gov

Table 1: Comparison of Pyridyllithium and Pyridylmagnesium Reagents
FeaturePyridyllithium ReagentsThis compound (Pyridyl Grignard)
Reactivity Generally higherMore moderate
Basicity Stronger baseStrong base
Side Reactions Prone to deprotonation and side reactionsFewer side reactions compared to organolithiums
Functional Group Tolerance Low; incompatible with many electrophilic groupsModerate; tolerates a wider range of functional groups
Preparation Often via directed ortho-metalation or lithium-halogen exchangeTypically from halopyridine and magnesium metal

Comparison with Pyridylzinc Reagents

Complementary Reactivities in Cross-Coupling Protocols (e.g., Negishi coupling vs. direct Grignard coupling)

Both pyridyl Grignard reagents and pyridylzinc reagents are valuable nucleophiles in palladium-catalyzed cross-coupling reactions for the formation of biaryl compounds. However, they are employed in different, often complementary, protocols.

Direct Grignard Coupling: this compound can be used in direct cross-coupling reactions, such as Kumada coupling, where it reacts with an organic halide in the presence of a nickel or palladium catalyst. nih.govnih.gov While effective, the high reactivity of Grignard reagents can sometimes limit the scope of these reactions. nih.gov

Negishi Coupling: Pyridylzinc reagents are the cornerstone of the Negishi coupling, a highly versatile and widely used cross-coupling reaction. researchgate.netorgsyn.org These reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent via transmetalation with a zinc halide (e.g., ZnCl₂). las.ac.cn The resulting organozinc species is less reactive and more functional group tolerant than its precursor. las.ac.cn This allows for the coupling of pyridylzinc reagents with a broad range of electrophiles under mild conditions. nih.govnih.gov The Negishi coupling often provides higher yields and better selectivity, especially for complex molecules with sensitive functional groups. nih.govnih.gov

Advantages and Limitations in Terms of Functional Group Tolerance

The primary advantage of pyridylzinc reagents over pyridyl Grignard reagents lies in their superior functional group tolerance. nih.gov

Pyridylzinc Reagents: The reduced reactivity of organozinc compounds means they are compatible with a wide array of functional groups, including esters, ketones, amides, and nitriles. nih.gov This makes them ideal for the late-stage functionalization of complex molecules in pharmaceutical and materials science applications. nih.gov

Pyridyl Grignard Reagents: While more tolerant than organolithiums, Grignard reagents like this compound are still incompatible with many common functional groups. masterorganicchemistry.com Their high basicity can lead to enolization or addition to carbonyls, and they will react with protic functional groups.

Table 2: Reactivity and Tolerance of Pyridyl Organometallics in Cross-Coupling
Reagent TypeCoupling ProtocolReactivityFunctional Group ToleranceKey Advantages
This compound Direct Grignard (e.g., Kumada)HighModerateReadily prepared; powerful nucleophile
Pyridylzinc Reagents Negishi CouplingModerateHighExcellent functional group tolerance; high yields and selectivity

Interconversion and Transmetalation Strategies Between Pyridyl Organometallics

The ability to interconvert between different classes of organometallic reagents is a powerful strategy in organic synthesis, allowing chemists to harness the unique reactivity of each species.

A common and crucial strategy is the transmetalation of a more reactive organometallic species to a less reactive one. The most prominent example in this context is the conversion of a pyridyl Grignard reagent, such as this compound, or a pyridyllithium reagent into a pyridylzinc reagent. las.ac.cn This is typically achieved by treating the organomagnesium or organolithium compound with a zinc salt like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). google.com

This transmetalation is the standard method for preparing organozinc reagents for Negishi couplings. orgsyn.org It allows for the initial formation of the carbon-metal bond using the more reactive magnesium or lithium, followed by a switch to the more tolerant and selective zinc reagent for the subsequent cross-coupling step. This approach combines the best of both worlds: the ease of formation of Grignard and organolithium reagents and the superior functional group compatibility of organozinc compounds.

Emerging Methodologies and Future Research Directions

Continuous Flow Chemistry Applications for Pyridyl Grignard Reactions

Continuous flow chemistry has emerged as a powerful technology for handling highly reactive and sensitive reagents like Grignard reagents, offering significant advantages over traditional batch processes. vapourtec.com The precise control over reaction parameters such as temperature and mixing in flow reactors is particularly beneficial for managing the often exothermic nature of Grignard reactions. vapourtec.com While initial forays into this area often involved the batchwise generation of the Grignard reagent followed by its reaction with an electrophile in a flow system, the field is rapidly advancing. vapourtec.com

A significant development in this domain is the use of "turbo-Grignards," such as iPrMgCl•LiCl, in continuous flow systems. vapourtec.com This approach, demonstrated by Knochel and Ley, involves the in-situ generation of aryl-Grignard species from aryl iodides and bromides, which are then immediately quenched with electrophiles like aldehydes, resulting in excellent product yields. vapourtec.com The ability to generate and consume these reactive intermediates on-demand minimizes decomposition and side reactions, a crucial advantage when working with pyridyl Grignards which can be prone to instability. prepchem.com

Although specific studies detailing the continuous flow synthesis of 4-methyl-2-pyridylmagnesium bromide are still emerging, the successful application of this technology to other pyridyl and aryl Grignard reagents strongly suggests its feasibility and potential benefits for this compound. The transition to more sustainable chemical processes is also driving interest in combining bio-based platform molecules with continuous flow conditions for the synthesis of pyridines and their derivatives. researchgate.net

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound is significantly expanded through the use of advanced catalytic systems that enhance its reactivity and selectivity in cross-coupling reactions. The "2-pyridyl problem," which refers to the challenges associated with using 2-pyridyl organometallic reagents in cross-coupling reactions, has been a major focus of this research. nih.govnih.gov

Palladium-Catalyzed Couplings: A notable breakthrough in this area is the use of secondary phosphine (B1218219) oxides (SPOs) as ligands in palladium-catalyzed cross-coupling reactions of 2-pyridyl Grignard reagents with aryl halides. researchgate.net These SPO-ligated palladium catalysts have demonstrated unique efficacy where traditional phosphine and N-heterocyclic carbene (NHC) ligands have shown poor reactivity. researchgate.net This methodology allows for the efficient arylation of the 2-pyridyl nucleus, a transformation that has historically been challenging.

Iron and Cobalt-Catalyzed Couplings: Iron and cobalt catalysts have emerged as cost-effective and less toxic alternatives to palladium for cross-coupling reactions. nih.gov Iron-catalyzed systems, in particular, have shown promise in coupling aryl Grignard reagents with alkyl halides. For instance, an iron(II) pyridyl bis(carbene) pincer complex has been identified as an excellent catalyst for the cross-coupling of p-tolyl Grignard reagents with various alkyl bromides. researchgate.net Furthermore, iron- and cobalt-mediated oxidative assembly of two different aryl metal reagents, including 2-pyridyl Grignards, has been successfully demonstrated. nih.gov The development of iron-catalyzed hydrocarboxylation of alkenes using Grignard reagents as a hydride source also highlights the versatility of these systems in achieving high regioselectivity. ed.ac.uk

These catalytic advancements provide a powerful toolkit for chemists to utilize this compound in the construction of complex molecular architectures with high efficiency and control.

Computational Studies on Reaction Mechanisms and Selectivity Control

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of Grignard reactions and for predicting and rationalizing their selectivity. These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

DFT calculations have been employed to investigate the stereoselective addition of Grignard reagents to carbonyl compounds. These studies have revealed a reaction path involving the coordination of the carbonyl compound to a dimeric Grignard reagent, with the transition state structure indicating an interaction between a vicinal-magnesium bonded alkyl group and the carbonyl carbon as the cause of C-C bond formation. nih.gov The calculations also help to distinguish between a concerted polar mechanism and a stepwise single electron transfer (SET) process, depending on factors like the steric bulk of the alkyl group. nih.gov

In the realm of catalytic reactions, DFT studies have been crucial in understanding the mechanism of iron-catalyzed cross-coupling reactions between haloalkanes and aryl Grignard reagents. These studies have elucidated a Fe(I)/Fe(II)/Fe(III) catalytic cycle, which explains the observed selectivity for cross-coupling over side reactions like β-hydrogen elimination. nih.gov Furthermore, computational investigations into the electronic structure and bonding mechanisms of pyridine (B92270) derivatives on metal surfaces, such as iron, provide insights into the adsorption characteristics and reactivity of these heterocycles. mdpi.com Such studies on pyridine oximes have shown that the bonding affinity to the metal surface can be correlated with the molecule's energy gap and stability, which has implications for understanding the role of the 4-methyl-2-pyridyl moiety in catalytic processes. mdpi.com

Expanding the Scope of Electrophiles and Substrates for this compound

A key area of ongoing research is the expansion of the range of electrophiles and substrates that can effectively react with this compound. This broadens the synthetic utility of this Grignard reagent, allowing for the introduction of the 4-methyl-2-pyridyl motif into a wider variety of molecular scaffolds.

The reactivity of pyridyl Grignard reagents with a range of electrophiles has been systematically studied. For instance, 4-pyridylmagnesium chloride, a closely related reagent, has been successfully trapped with various electrophiles, as detailed in the table below. This provides a strong indication of the types of reactions that this compound can undergo. researchgate.net

EntryElectrophile (E)ProductYield (%)
1D₂O4-Deuteropyridine>95
2PhCHOPhenyl(pyridin-4-yl)methanol81
3PhCOClPhenyl(pyridin-4-yl)methanone35
4PhCNPhenyl(pyridin-4-yl)methanone20
5(PhS)₂4-(Phenylthio)pyridine86
6I₂4-Iodopyridine75
7HgCl₂Bis(4-pyridyl)mercury45

In addition to these classical electrophiles, modern cross-coupling methodologies have significantly expanded the scope to include various aryl and heteroaryl halides. nih.govresearchgate.net The development of palladium, iron, and cobalt-based catalytic systems, as discussed previously, enables the coupling of 2-pyridyl Grignard reagents with a broad spectrum of aryl bromides and chlorides, including those with diverse electronic and steric properties. nih.govresearchgate.netresearchgate.net Furthermore, magnesium-mediated reductive coupling of aryl 2-pyridyl esters with aryl bromides provides a transition-metal-free approach to unsymmetrical diaryl ketones, showcasing good functional group tolerance. organic-chemistry.org The late-stage functionalization of biologically active molecules using these methods demonstrates the significant synthetic potential of expanding the substrate scope. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis with this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis. Research into the reactions of this compound is increasingly focused on controlling these aspects of its reactivity to enable the precise construction of complex target molecules.

Chemoselectivity: The reaction of Grignard reagents with substrates possessing multiple reactive sites often poses a challenge in chemoselectivity. The use of S-(2-pyridyl) thioates as electrophiles for Grignard reagents provides a convenient method for the preparation of ketones, demonstrating the selective attack at the thioester functionality over other potentially reactive groups. acs.org

Regioselectivity: The regioselectivity of bromine-magnesium exchange on dibromopyridines has been shown to be highly dependent on the substitution pattern, allowing for the selective formation of a specific pyridyl Grignard reagent. researchgate.net In subsequent reactions, the inherent electronic and steric properties of the 4-methyl-2-pyridyl system, in conjunction with the choice of catalyst and reaction conditions, can direct the regiochemical outcome. For example, iron-catalyzed hydrocarboxylation of styrene (B11656) derivatives using Grignard reagents can be tuned to favor either the α- or β-carboxylated product with high regioselectivity by modifying the Grignard reagent. ed.ac.uk

The ongoing development of new catalytic systems and a deeper mechanistic understanding are expected to provide even greater control over the chemo-, regio-, and stereoselectivity of reactions involving this compound in the future.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methyl-2-pyridylmagnesium bromide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves Grignard reagent preparation, where 4-methyl-2-bromopyridine reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. Key variables include:

  • Solvent purity : Use rigorously dried THF to prevent side reactions with moisture .
  • Magnesium activation : Pre-treat magnesium with iodine or mechanical stirring to enhance reactivity .
  • Temperature control : Maintain reflux conditions (65–70°C) to sustain reaction kinetics while avoiding decomposition .
    Post-synthesis, titrate the Grignard reagent with a standardized acid (e.g., HCl) to quantify active magnesium content .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles due to the compound’s pyrophoric nature .
  • First aid : For skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep under inert gas (argon/nitrogen) in flame-proof cabinets, away from oxidizers or moisture .

Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H-NMR in deuterated THF to confirm the absence of unreacted 4-methyl-2-bromopyridine (δ 7.5–8.5 ppm for aromatic protons) .
  • Titration : Employ Karl Fischer titration to assess residual moisture (<50 ppm) and acid-base titration for active magnesium content .
  • FTIR : Check for C-Mg stretching vibrations (~500 cm1^{-1}) and pyridyl C-H stretches (~3050 cm1^{-1}) .

Advanced Research Questions

Q. How does the reactivity of this compound vary with solvent polarity and temperature in cross-coupling reactions?

  • Methodological Answer :

  • Solvent effects : In polar aprotic solvents (e.g., THF), the Grignard reagent exhibits higher nucleophilicity, favoring alkylation. Non-polar solvents (e.g., diethyl ether) may slow reaction rates but improve selectivity .
  • Temperature : At low temperatures (−20°C), side reactions (e.g., β-hydride elimination) are minimized, while elevated temperatures (40–60°C) accelerate aryl-aryl coupling .
  • Case study : When reacting with ketones, THF at 0°C yields secondary alcohols with >90% purity, whereas ether at 25°C leads to over-addition products .

Q. What mechanisms explain the instability of this compound in protic solvents, and how can this be mitigated?

  • Methodological Answer :

  • Instability mechanism : Protic solvents (e.g., water, alcohols) protonate the Grignard reagent, forming 4-methylpyridine and Mg(OH)Br, which deactivates the reagent .
  • Mitigation strategies :
  • Use molecular sieves or activated alumina to pre-dry solvents.
  • Add stabilizers like 1,2-diaminoethane to chelate Mg2+^{2+}, reducing side reactions .
  • Experimental validation : Monitor decomposition via 11B^{11}B-NMR to detect borate byproducts in Suzuki-Miyaura reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiency when using this compound in organometallic frameworks?

  • Methodological Answer :

  • Data reconciliation : Compare reaction parameters (e.g., catalyst loading, ligand type) across studies. For example, Ni-catalyzed couplings show higher efficiency with PCy3_3 ligands vs. bipyridine due to steric effects .
  • Controlled experiments : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate effects .
  • Case study : Discrepancies in Kumada couplings may arise from trace oxygen levels; use gloveboxes with <1 ppm O2_2 to ensure reproducibility .

Method Development Questions

Q. What advanced analytical methods can quantify trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS : Detect volatile byproducts (e.g., 4-methylpyridine) with a DB-5 column and electron ionization .
  • ICP-OES : Measure residual magnesium (target: 0.1–0.5% w/w) to assess reagent quality .
  • HPLC : Use a C18 column with UV detection (254 nm) to separate and quantify non-volatile impurities .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT calculations : Model transition states for nucleophilic attack on carbonyl groups to predict regioselectivity (e.g., α vs. β addition to esters) .
  • Molecular dynamics : Simulate solvent effects on reagent aggregation states, which influence reaction rates .
  • Validation : Correlate computed activation energies with experimental yields in Buchwald-Hartwig aminations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.